Product packaging for 4,4'-Dimethyl-2,2'-bipyridine(Cat. No.:CAS No. 1134-35-6)

4,4'-Dimethyl-2,2'-bipyridine

Cat. No.: B075555
CAS No.: 1134-35-6
M. Wt: 184.24 g/mol
InChI Key: NBPGPQJFYXNFKN-UHFFFAOYSA-N
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Description

Significance of Bipyridine Ligands in Modern Chemical Research

Bipyridine ligands, particularly 2,2'-bipyridine (B1663995) and its derivatives, are cornerstones of modern coordination chemistry. nih.govresearchgate.net Their ability to form stable chelate complexes with a wide array of metal ions is fundamental to their utility. taylorandfrancis.comresearchgate.net This chelation imparts enhanced stability to the resulting metal complexes compared to monodentate ligands. nih.gov The rigid, planar structure and aromatic nature of the bipyridine framework contribute to the unique electronic and photophysical properties of their metal complexes. taylorandfrancis.com These properties are tunable through the addition of various substituents to the bipyridine rings, a feature that has been extensively exploited in the design of functional molecules. researchgate.net Consequently, bipyridine ligands are integral to the development of catalysts, light-emitting materials, and photosensitizers for applications ranging from organic synthesis to solar energy conversion. researchgate.nettaylorandfrancis.com

Historical Trajectories and Evolution of 4,4'-Dimethyl-2,2'-bipyridine Studies

The study of bipyridine chemistry dates back to 1888 with the first synthesis of 2,2'-bipyridine by Fritz Blau. nih.gov The subsequent exploration of its coordination chemistry laid the groundwork for the investigation of its derivatives. The introduction of methyl groups at the 4 and 4' positions to create this compound was a significant advancement. Early synthetic methods often involved the pyrolysis of 2-methylpyridine. mdpi.com Over the years, more efficient synthetic routes have been developed, including palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com Initial studies focused on the fundamental coordination chemistry of this compound with various transition metals, such as copper. acs.orgnih.gov These investigations revealed how the electron-donating methyl groups influence the electronic properties and reactivity of the resulting metal complexes. More recent research has expanded to explore its applications in diverse areas like photocatalysis and materials science, driven by the unique properties imparted by the dimethyl substitution. ossila.comacs.org

Fundamental Academic Research Disciplines Intersecting with this compound

The versatility of this compound has led to its application across several key academic disciplines:

Coordination Chemistry: This is the primary field where this compound is utilized. Researchers extensively study the synthesis, structure, and bonding of its metal complexes. researchgate.netchemimpex.com The compound serves as a bidentate ligand, forming stable complexes with a variety of transition metals, including ruthenium, osmium, copper, and zinc. rsc.orgresearchgate.netmdpi.com

Catalysis: Metal complexes of this compound are investigated as catalysts in a range of organic reactions. chemimpex.comnih.gov The electronic properties conferred by the dimethyl groups can enhance catalytic activity and selectivity. For instance, palladium complexes bearing this ligand have been studied in aerobic oxidation reactions. nih.gov

Photochemistry: Ruthenium and rhenium complexes containing this compound are of significant interest in photochemistry. ossila.comacs.org These complexes can absorb light and participate in energy and electron transfer processes, making them suitable for applications such as photocatalytic CO2 reduction. acs.org

Materials Science: The compound is a building block for functional materials. chemimpex.comcymitquimica.com It is used in the synthesis of sensitizer (B1316253) dyes for dye-sensitized solar cells (DSSCs) and in the development of electrochemiluminescent materials. ossila.com The methyl groups can influence the packing and intermolecular interactions in the solid state, affecting the material's properties. nih.gov

Interdisciplinary Relevance and Broad Academic Impact of this compound Investigations

The study of this compound has a significant interdisciplinary impact, bridging fundamental chemical principles with applied sciences. Research on this compound contributes to a deeper understanding of structure-property relationships in coordination complexes. researchgate.net This knowledge is then leveraged in fields like renewable energy, where its role in dye-sensitized solar cells contributes to the development of more efficient solar energy conversion technologies. ossila.com In environmental science, its application in photocatalytic systems for CO2 reduction addresses critical challenges in carbon capture and utilization. acs.org The exploration of its metal complexes in catalysis provides new tools for synthetic chemists to create complex molecules more efficiently. researchgate.netnih.gov

Properties of this compound

PropertyValue
Chemical Formula C₁₂H₁₂N₂
Molar Mass 184.24 g/mol
Appearance Beige crystalline powder
Melting Point 169-174 °C
Solubility Soluble in ethanol, acetic acid, benzene, toluene. Highly soluble in water at pH < 2.
CAS Number 1134-35-6

This table is based on data from various chemical suppliers and databases. chemicalbook.comthermofisher.krnih.gov

Synthesis and Reactivity of this compound Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govrsc.org The resulting complexes exhibit a range of coordination geometries, including distorted tetrahedral and trigonal bipyramidal, depending on the metal ion and other coordinating ligands. acs.orgnih.gov For example, reaction with copper(II) bromide can yield a variety of complexes with different stoichiometries and structures. acs.orgnih.gov The reactivity of these complexes is central to their applications. For instance, in photocatalysis, the complex can be photoexcited to a charge-transfer state, initiating a series of redox reactions. acs.org

Interactive Data Table: Coordination Complexes of this compound

Metal IonComplex FormulaCoordination GeometryResearch Application
Copper(II)[Cu(dmbpy)Br₂]Square planarCrystal engineering
Copper(II)[Cu(dmbpy)₂(Br)]⁺Distorted trigonal bipyramidalStructural chemistry
Osmium(II)[Os(dmbpy)(CO)₂Cl₂]OctahedralPhotochemistry
Rhenium(I)[Re(dmbpy)(CO)₃Cl]OctahedralPhotocatalytic CO₂ reduction
Ruthenium(II)[Ru(bpy)₂(dmbpy)]²⁺OctahedralPhotochemistry
Mercury(II)[Hg(dmbpy)I₂]Distorted tetrahedralStructural analysis
Zinc(II)[Zn(dmbpy)Cl₂]Distorted tetrahedralAntimicrobial studies

This table summarizes information from various research articles. acs.orgnih.govacs.orgrsc.orgmdpi.comresearchgate.netnih.gov (dmbpy = this compound; bpy = 2,2'-bipyridine)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B075555 4,4'-Dimethyl-2,2'-bipyridine CAS No. 1134-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridine
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InChI

InChI=1S/C12H12N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h3-8H,1-2H3
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InChI Key

NBPGPQJFYXNFKN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H12N2
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DSSTOX Substance ID

DTXSID3061552
Record name 4,4'-Dimethyl-2,2'-bipyridine
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Molecular Weight

184.24 g/mol
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Physical Description

White to pale orange crystalline powder; [Alfa Aesar MSDS]
Record name 4,4'-Dimethyl-2,2'-dipyridyl
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CAS No.

1134-35-6
Record name 4,4′-Dimethyl-2,2′-bipyridine
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Record name 2,2'-Bipyridine, 4,4'-dimethyl-
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Record name 2,2'-Bipyridine, 4,4'-dimethyl-
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Record name 4,4'-dimethyl-2,2'-bipyridyl
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Synthetic Methodologies and Derivatization Strategies for 4,4 Dimethyl 2,2 Bipyridine

Established Synthetic Pathways to 4,4'-Dimethyl-2,2'-bipyridine Core Structure

The synthesis of the this compound core structure has been approached through several established chemical reactions. These methods, while foundational, often come with their own sets of advantages and challenges.

One of the earliest and most straightforward methods is the Ullmann-type coupling reaction . This involves the reaction of a halogenated pyridine (B92270) precursor, such as 4-methyl-2-bromopyridine, with copper powder in a high-boiling solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a radical mechanism where copper facilitates the formation of the aryl-aryl bond. While effective, this method often requires long reaction times and can generate significant halogenated waste.

Another prominent method is the Kröhnke pyridine synthesis . researchgate.netwikipedia.org This reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form highly functionalized pyridines. researchgate.netwikipedia.org While versatile for creating a variety of substituted bipyridines, the Kröhnke method can sometimes result in mixtures of isomers and may not always be the most efficient route for synthesizing symmetrically substituted compounds like this compound. researchgate.netorgsyn.org

A common approach involves the dehydrogenative coupling of 4-methylpyridine (B42270) . In a notable example, 4-methylpyridine is oxidized to its N-oxide, which then undergoes palladium-catalyzed coupling. The resulting bipyridine N-oxide is subsequently deoxygenated using a reducing agent like phosphorus trichloride (B1173362) to yield this compound. This method has been reported to achieve high yields.

Additionally, nickel-catalyzed reductive coupling of 2-halopyridines has been shown to be an effective route for synthesizing 2,2'-bipyridine (B1663995) derivatives. preprints.org For instance, NiCl2·6H2O can catalyze the coupling of 2-halopyridines without the need for external ligands, with the product itself acting as a ligand to facilitate the reaction. preprints.org

Table 1: Comparison of Established Synthetic Pathways

Synthetic Pathway Key Reagents Typical Conditions Advantages Disadvantages
Ullmann Coupling 4-methyl-2-bromopyridine, Copper powder High temperature (e.g., 150°C in DMF) Direct coupling Long reaction times, halogenated waste
Kröhnke Synthesis α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls, NH4OAc Varies, often in acetic acid or methanol High functional group tolerance Can produce isomer mixtures, moderate yields
Dehydrogenative Coupling 4-methylpyridine, Oxidizing agent (e.g., H2O2), Pd/C catalyst, Reducing agent (e.g., PCl3) Multi-step, moderate temperatures (e.g., 65°C for coupling) High yields reported Multi-step process
Nickel-Catalyzed Coupling 2-halopyridines, NiCl2·6H2O Varies High yields, no external ligand needed Substrate specific

Innovative Synthetic Approaches and Green Chemistry Principles for this compound Synthesis

One such approach involves the use of palladium-catalyzed cross-coupling reactions , which have become a cornerstone of modern organic synthesis. For instance, a palladium-catalyzed coupling of 4-methylpyridine-N-oxide has been developed. chemicalbook.com This method involves the initial oxidation of 4-methylpyridine, followed by a coupling reaction catalyzed by palladium on carbon (Pd/C), and finally, a deoxygenation step. chemicalbook.com This pathway has demonstrated near-quantitative conversion and high yields of the final product. chemicalbook.com

Another green approach focuses on the dehydrogenative coupling of pyridines with direct C-H bond activation . This strategy is economically and environmentally advantageous as it avoids the pre-functionalization of starting materials. Research has shown that diruthenium tetrahydrido complexes can catalyze the dimerization of 4-substituted pyridines, offering a more atom-economical route to bipyridine derivatives. preprints.org

Furthermore, advancements in Ullmann-type couplings have led to more efficient and milder reaction conditions. For example, the use of nickel catalysts, sometimes in combination with activating agents like triphenylphosphine (B44618) and zinc powder, has improved the yields and reduced the harshness of the reaction conditions compared to traditional copper-mediated methods. researchgate.netchemicalbook.com

The use of electrochemical methods is also emerging as a green alternative. These methods can drive coupling reactions using electricity as a "reagent," thereby avoiding the need for chemical oxidants or reductants and reducing waste generation.

Table 2: Innovative and Green Synthetic Approaches

Approach Key Features Green Chemistry Principles Adhered To
Palladium-Catalyzed Coupling of N-Oxides High efficiency and yield. chemicalbook.com Catalysis, High atom economy
Direct C-H Activation Avoids pre-functionalization of starting materials. preprints.org Atom economy, Reduced derivatization
Improved Ullmann-type Couplings Milder conditions, higher yields with nickel catalysts. researchgate.netchemicalbook.com Safer solvents and reagents, Energy efficiency
Electrochemical Synthesis Use of electricity to drive reactions. Use of renewable feedstocks (electricity), Waste prevention

Regioselective and Stereoselective Functionalization of this compound Derivatives

The functionalization of the this compound core is crucial for tuning its properties for specific applications. Regioselective and stereoselective derivatization strategies allow for the precise introduction of various functional groups onto the bipyridine scaffold.

Regioselective functionalization often targets the methyl groups or the aromatic protons of the pyridine rings. The methyl groups can be functionalized through reactions such as halogenation. For example, treatment of this compound with N-chlorosuccinimide (NCS) can lead to the formation of 4,4'-bis(chloromethyl)-2,2'-bipyridine. orgsyn.org This transformation is typically carried out by first treating the starting material with a strong base like lithium diisopropylamide (LDA) at low temperatures to deprotonate the methyl groups, followed by quenching with an electrophile. orgsyn.org

Selective bromination at the 6-position of one of the pyridine rings can be achieved under controlled conditions using bromine in a suitable organic solvent like dichloromethane. This yields 6-bromo-4,4'-dimethyl-2,2'-bipyridine, a versatile intermediate for further cross-coupling reactions.

Stereoselective functionalization becomes important when chiral centers are introduced into the bipyridine ligand. For instance, the synthesis of C2-symmetric 2,2'-bipyridine-α,α'-diols can be achieved through a stereoselective double hydrogen transfer to a 2,2'-bipyridine-diketone precursor using Noyori-Ikariya type ruthenium catalysts. chemicalbook.com This method allows for the synthesis of chiral ligands with high enantiomeric and diastereomeric excess. chemicalbook.com

The introduction of chirality can also be achieved by using chiral auxiliaries or by employing chiral catalysts in the functionalization reactions. These chiral bipyridine ligands are of great interest in asymmetric catalysis.

Advanced Purification Techniques and Spectroscopic Characterization Methodologies for this compound

The purity of this compound is paramount for its applications, especially in the synthesis of well-defined metal complexes and materials. Advanced purification and characterization techniques are therefore essential.

Advanced Purification Techniques:

Recrystallization: This is a common and effective method for purifying solid this compound. The choice of solvent is critical; ethyl acetate is often used to obtain high-purity white crystals. chemicalbook.com

Column Chromatography: For separating the desired product from reaction byproducts and unreacted starting materials, column chromatography on silica (B1680970) gel or alumina (B75360) is frequently employed. The eluent system is chosen based on the polarity of the compounds to be separated.

Sublimation: In some cases, sublimation under high vacuum can be used to obtain highly pure crystalline material, especially for removing non-volatile impurities.

Spectroscopic Characterization Methodologies:

A combination of spectroscopic techniques is used to confirm the identity and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of the protons. For this compound, characteristic signals include a singlet for the methyl protons and distinct doublets and singlets for the aromatic protons on the pyridine rings. orgsyn.org

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The spectrum of this compound shows signals for the methyl carbons and the different aromatic carbons. orgsyn.org

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the molecular weight of the compound and to assess its purity. researchgate.net

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which is compared with the calculated values to confirm the molecular formula. orgsyn.org

X-ray Crystallography: When single crystals can be grown, X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including bond lengths and angles. This is particularly important for confirming the stereochemistry of chiral derivatives.

Table 3: Spectroscopic Data for this compound

Technique Key Observations Reference
¹H NMR (CDCl₃) δ ~2.4 (s, 6H, CH₃), ~7.1 (d, 2H), ~8.2 (s, 2H), ~8.5 (d, 2H) orgsyn.org
¹³C NMR (CDCl₃) Signals for methyl and aromatic carbons. orgsyn.org
GC-MS Molecular ion peak corresponding to C₁₂H₁₂N₂. researchgate.net
Elemental Analysis Calculated: C, 78.23%; H, 6.56%; N, 15.20%. Found values are typically in close agreement. researchgate.net

Coordination Chemistry of 4,4 Dimethyl 2,2 Bipyridine

Complexation with Transition Metal Ions

The coordination of 4,4'-Dimethyl-2,2'-bipyridine (dmbpy) with transition metal ions has been extensively studied, leading to a diverse range of complexes with interesting structural and physical properties.

Synthesis and Isolation of this compound Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, single crystals of complexes like [{Mn(dmbpy)(N₃)₂}n] and [{Cu(dmbpy)(N₃)₂}n] have been successfully obtained from aqueous solutions containing the dmbpy ligand, the respective metal ions, and sodium azide (B81097). rsc.orgrsc.org Similarly, the reaction of Cu(HCOO)₂·4H₂O with dmbpy has yielded the polymeric complex [Cu(HCOO)(μ-HCOO)(4,4′-Me₂-2,2′-bipy)]n·nH₂O. researchgate.net

The versatility of dmbpy as a ligand is further demonstrated in the synthesis of more complex structures, including heteropolynuclear complexes. For example, mononuclear complexes such as [Cu(acac)(Me₂bipy)]ClO₄ and [Cu(acac)(Me₂bipy)(NCS)] have been synthesized and subsequently used as building blocks. epa.gov The reaction of [Cu(acac)(Me₂bipy)(NCS)] with HgCl₂ results in the formation of a trinuclear complex, [{Cu(acac)(Me₂bipy)(μ-NCS)}₂Hg(SCN)₂]. epa.gov

The choice of solvent and reaction conditions can significantly influence the final product. The reaction of dmbpy with copper bromides under various conditions has led to the isolation of ten distinct crystalline materials, showcasing a wide array of structural motifs. researchgate.net The synthesis of organometallic complexes is also well-documented, such as fac-Re(dmbpy)(CO)₃X where X can be a variety of functional groups. acs.org

A summary of representative synthetic methods is provided in the table below.

ComplexReactantsSolventKey Conditions
[{Mn(dmbpy)(N₃)₂}n]This compound, Mn(II) ions, Sodium azideAqueous solutionNot specified
[{Cu(dmbpy)(N₃)₂}n]This compound, Cu(II) ions, Sodium azideAqueous solutionNot specified
[Cu(HCOO)(μ-HCOO)(4,4′-Me₂-2,2′-bipy)]n·nH₂OThis compound, Cu(HCOO)₂·4H₂ONot specifiedNot specified
[Cu(acac)(Me₂bipy)(NCS)][Cu(acac)(Me₂bipy)]ClO₄, NCS⁻Not specifiedNot specified
[{Cu(acac)(Me₂bipy)(μ-NCS)}₂Hg(SCN)₂][Cu(acac)(Me₂bipy)(NCS)], HgCl₂Not specifiedNot specified
cis-[Ru(dmbpy)₂(DMSO)Cl]Cltrans-[Ru(dmbpy)₂Cl₂], DMSODMSOThermal process (60–120 °C)
Dichloro-dioxido-(4,4′-dimethyl-2,2′-bipyridyl)-molybdenum(VI)MoO₂Cl₂, this compoundDichloromethaneRoom temperature, under nitrogen

Structural Elucidation Techniques for this compound Coordination Compounds

A variety of analytical techniques are employed to determine the structure and properties of this compound coordination compounds. Single-crystal X-ray diffraction is the most definitive method for establishing the precise three-dimensional arrangement of atoms and the coordination geometry of the metal center. rsc.orgrsc.orgresearchgate.netacs.orgresearchgate.netrsc.org This technique has been used to characterize numerous dmbpy complexes, revealing geometries such as distorted octahedral and square pyramidal. researchgate.netepa.gov

In addition to X-ray crystallography, a suite of spectroscopic and analytical methods are routinely used for characterization. These include:

Elemental Analysis: To confirm the empirical formula of the synthesized complexes. rsc.orgmdpi.com

Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the ligands and to probe the coordination environment. rsc.orgmdpi.com

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, and two-dimensional techniques, to provide detailed information about the ligand structure and its coordination to the metal. rsc.orgmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for studying paramagnetic complexes, such as those of Cu(II), providing insights into the electronic environment of the metal ion and the nature of the metal-ligand bonds. researchgate.net

Mass Spectrometry: To determine the molecular weight of the complex. researchgate.net

Thermal Analysis (TG/DTA): To study the thermal stability of the complexes. researchgate.net

The table below summarizes the application of these techniques for the structural elucidation of selected dmbpy complexes.

ComplexX-ray DiffractionEPR SpectroscopyOther Techniques
[{M(dmbpy)(N₃)₂}n] (M = Mn, Cu)YesNot specifiedMagnetic susceptibility
[Cu(acac)(Me₂bipy)]ClO₄YesNot specifiedNot specified
[Cu(4,4′-dimethyl-2,2′-bipyridine)(acetylacetonate)]NO₃ (Casiopeina III-ia)YesYesUV-Visible
cis-[Ru(dmbpy)₂(DMSO)Cl]XYesNot specifiedIR, UV/Vis, ¹H NMR, ¹³C NMR, 2-D NMR
[Zn(py-2py)X₂] (py-2py = dimethyl 2,2′-bipyridine-4,5-dicarboxylate)YesNot specifiedNMR, IR, UV-Vis

Ligand Field Theory and Electronic Structure in this compound Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in transition metal complexes. wikipedia.org In complexes of this compound, the electronic properties are significantly influenced by the ligand's characteristics. The methyl groups on the bipyridine ring are electron-donating, which increases the electron density on the nitrogen atoms. This, in turn, affects the strength of the metal-ligand bond and the splitting of the d-orbitals of the metal center.

The coordination of the dmbpy ligand to a metal ion creates a ligand field that removes the degeneracy of the metal's d-orbitals. The magnitude of this splitting, often denoted as Δo for octahedral complexes, determines the electronic and magnetic properties of the complex. For instance, in an Fe(II) spin crossover complex, [FeII(mbpy)₃]²⁺, solvation effects were found to indirectly affect the ligand field strength in the high spin excited state by modifying the charge distribution within the Fe-N covalent bonds. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy has been employed to probe the electronic structure of dmbpy complexes in detail. Studies on a Cu(II) complex, for example, have provided insights into the iono-covalent nature of the Cu(II)-ligand bonds, revealing that the in-plane σ and π bonds were less covalent than the π-out-of-plane bonds. researchgate.net This detailed understanding of the electronic structure is crucial for rationalizing the reactivity and physical properties of these complexes.

Spin Crossover Phenomena and Magnetic Properties in this compound Metal Centers

The electronic configuration of transition metal complexes with this compound can lead to interesting magnetic phenomena, including spin crossover (SCO). SCO is a phenomenon where the spin state of a metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light.

A detailed study of the photoinduced spin crossover in [FeII(mbpy)₃]²⁺ (where mbpy is this compound) in different solvents revealed subtle structural changes upon switching from the LS to the HS state. nih.gov The average Fe-N bond elongation was found to be different in water (0.181 ± 0.003 Å) and acetonitrile (B52724) (0.199 ± 0.003 Å), highlighting the role of the environment on the SCO properties. nih.gov The methylation of the bipyridine ligand can also have a profound impact on the spin state. For instance, while [Fe(bipy)₃]²⁺ is a low-spin complex, its methylated analogue [Fe(dmbpy)₃]²⁺ is high-spin, indicating that the steric and electronic effects of the methyl groups can stabilize the high-spin state. mdpi.com

The magnetic properties of dmbpy complexes are not limited to spin crossover. Many complexes exhibit interesting magnetic interactions between metal centers, particularly in polymeric or polynuclear structures. For example, azide-bridged complexes of Mn(II) and Cu(II) with dmbpy, [{M(dmbpy)(N₃)₂}n], exhibit alternating ferromagnetic and antiferromagnetic interactions. rsc.orgrsc.org In the case of the copper complex, [Cu(4,4'-dmbpy)(N₃)₂]n, alternating antiferromagnetic and ferromagnetic interactions are observed through different bridging modes of the azide ligand. acs.org The magnetic properties of these materials are typically studied by measuring the magnetic susceptibility as a function of temperature.

ComplexMagnetic PhenomenonKey Findings
[FeII(mbpy)₃]²⁺Photoinduced Spin CrossoverFe-N bond elongation upon transition from LS to HS state is solvent-dependent. nih.gov
[{Mn(dmbpy)(N₃)₂}n]Antiferromagnetic and Ferromagnetic InteractionsAlternating ferro- and antiferro-magnetic interactions exist. rsc.orgrsc.org
[{Cu(dmbpy)(N₃)₂}n]Antiferromagnetic and Ferromagnetic InteractionsAlternating ferro- and antiferro-magnetic interactions exist. rsc.orgrsc.orgacs.org
[Cu(HCOO)(μ-HCOO)(4,4′-Me₂-2,2′-bipy)]n·nH₂ONot specifiedMagnetic properties have been studied. researchgate.net

Coordination with Lanthanide and Actinide Ions

The coordination chemistry of this compound extends to the f-block elements, the lanthanides and actinides. The coordination chemistry of these ions is of significant interest for applications in areas such as nuclear fuel reprocessing and the development of luminescent materials. hbni.ac.in

The introduction of N-donor ligands like dmbpy into the coordination sphere of actinides can influence the bonding characteristics. For example, the coordination of 4,4'-bipyridine (B149096) to americium has been shown to introduce unexpectedly ionic Am-N bonding character. researchgate.net In the context of uranyl coordination polymers, this compound has been used as an N-donor ligand to construct these structures. osti.gov Bipyridine adducts are common in actinide chemistry, with examples including uranium(III) complexes. mdpi.com

Design and Synthesis of Luminescent this compound Lanthanide Complexes

A significant area of research is the design and synthesis of luminescent lanthanide complexes using this compound. Lanthanide ions often exhibit sharp, characteristic emission bands, but their direct excitation is inefficient. The dmbpy ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then luminesces. scholaris.ca

A series of new lanthanide(III) β-diketonate complexes with the general formula [Ln(btfa)₃(4,4′-dmbpy)], where Ln = Yb(III), Gd(III), and Nd(III), and btfa is the anion of 4,4,4-trifluoro-1-phenyl-1,3-butanedione, have been synthesized and characterized. researchgate.net The crystal structures of the Gd(III) and Yb(III) complexes were found to be isostructural, with the lanthanide ion being eight-coordinated by oxygen and nitrogen atoms. researchgate.net The ytterbium(III) complex from this series has been shown to exhibit near-infrared electroluminescence in an organic light-emitting device (OLED). researchgate.net

The enhancement of luminescence is a key goal in the design of these complexes. It has been observed that ancillary chelating bipyridyl ligands can greatly enhance the luminescence intensity. mdpi.com The design of the ligand is crucial for effective sensitization of the lanthanide ion.

Lanthanide IonCo-ligandKey Feature
Yb(III)4,4,4-trifluoro-1-phenyl-1,3-butanedione (btfa)Near-infrared electroluminescence. researchgate.net
Gd(III)4,4,4-trifluoro-1-phenyl-1,3-butanedione (btfa)Isostructural with the Yb(III) complex. researchgate.net
Nd(III)4,4,4-trifluoro-1-phenyl-1,3-butanedione (btfa)Synthesized and characterized. researchgate.net
Eu(III)Not specifiedAncillary bipyridyl ligands enhance luminescence. mdpi.com

Spectroscopic Probes of this compound-Lanthanide Interactions and Energy Transfer

The interaction between this compound (dmbpy) and lanthanide ions (Ln³⁺) gives rise to complexes with significant photoluminescent properties, which are primarily studied through spectroscopic techniques. The dmbpy ligand, along with other coordinated ligands, can function as an "antenna," absorbing light energy and transferring it to the central lanthanide ion, which then emits light from its characteristic f-f electronic transitions. This process, known as the antenna effect, is crucial for enhancing the inherently weak luminescence of lanthanide ions.

Luminescence spectroscopy is a principal tool for investigating these complexes. For instance, in heteroleptic complexes of europium(III) and terbium(III) containing dmbpy and other ligands like ibuprofen (B1674241) or 3-thiophenoacetic acid, the dmbpy ligand contributes to the sensitization of the metal center. The intense emission bands observed are characteristic of the specific lanthanide ion. For Eu³⁺, typical emission peaks correspond to the ⁵D₀ → ⁷Fₙ transitions (where n = 0, 1, 2, 3, 4), with the ⁵D₀ → ⁷F₂ transition often being the most intense. For Tb³⁺, the characteristic emissions arise from the ⁵D₄ → ⁷Fₙ transitions (where n = 6, 5, 4, 3).

The efficiency of the energy transfer is determined by the energy

Catalytic Applications of 4,4 Dimethyl 2,2 Bipyridine Based Complexes

Organic Transformations Mediated by 4,4'-Dimethyl-2,2'-bipyridine Metal Catalysts

Complexes of this compound with various transition metals, including ruthenium, iridium, palladium, and copper, have proven to be effective catalysts for a range of fundamental organic reactions. The ligand's electronic and steric properties play a crucial role in tailoring the catalytic activity of the metallic center.

Cross-Coupling and C-H Activation Catalysis

Palladium complexes incorporating the this compound ligand have demonstrated significant utility in cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds. These complexes have been successfully employed as catalysts or precatalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

In the realm of Suzuki-Miyaura cross-coupling, palladium(II) complexes bearing the dmbpy ligand are effective for the reaction between aryl halides and phenylboronic acid. nih.gov For instance, novel N-bonded imidato palladium(II) complexes of the general formula [Pd(N-N)(C₆F₅)(imidate)], where N-N is this compound, have been shown to be active, phosphine-free catalysts for the Suzuki coupling of aryl bromides and chlorides. nih.gov

Furthermore, the influence of the dmbpy ligand has been studied in heterogeneous systems. In one study, palladium chloride was immobilized within a metal-organic framework (MOF) containing this compound linkers (m-4,4´-Me2bpy-MOF-PdCl₂). iastate.edu This catalyst was evaluated for the Suzuki-Miyaura cross-coupling of iodobenzene (B50100) and bromobenzene. While it showed catalytic activity, its performance was compared to analogous MOFs with unsubstituted bipyridine and 6,6'-dimethyl-2,2'-bipyridine, revealing that steric properties at the palladium coordination site significantly impact catalytic efficiency. iastate.edu The catalyst derived from m-4,4´-Me2bpy-MOF was found to be susceptible to a deactivation pathway when reacting with iodobenzene. iastate.edu

The table below summarizes the performance of dmbpy-based catalysts in Suzuki-Miyaura cross-coupling reactions.

Table 1: Performance of this compound-Palladium Catalysts in Suzuki-Miyaura Cross-Coupling

Catalyst System Reactants Product Yield Reference
[Pd(Me₂bipy)(C₆F₅)(imidate)] Aryl bromides/chlorides + Phenylboronic acid Biaryls Active nih.gov
m-4,4´-Me₂bpy-MOF-PdCl₂ Iodobenzene + Phenylboronic acid Biphenyl Low Yield iastate.edu
m-4,4´-Me₂bpy-MOF-PdCl₂ Bromobenzene + Phenylboronic acid Biphenyl ~17% iastate.edu

Complexes with the dmbpy ligand are also relevant in C-H activation catalysis, a field focused on the direct functionalization of otherwise inert C-H bonds. For example, rhodium-based catalyst systems have been explored for the regioselective C-H borylation of heterocycles. researchgate.net

Hydrogenation, Dehydrogenation, and Transfer Hydrogenation Catalysis

Complexes of this compound with noble metals like ruthenium, rhodium, and iridium are highly effective in hydrogenation, dehydrogenation, and transfer hydrogenation reactions. These processes are crucial for the synthesis of fine chemicals, pharmaceuticals, and for hydrogen storage technologies.

Ruthenium(II) complexes containing dmbpy have been extensively studied as catalysts for the transfer hydrogenation of ketones to the corresponding secondary alcohols, typically using 2-propanol as the hydrogen source in the presence of a base. researchgate.net Chiral-at-ruthenium complexes with substituted bipyridine ligands, including 4,4'-dimethylbipyridine, have shown excellent enantioselectivity (up to 100% ee) in the asymmetric transfer hydrogenation of various aromatic ketones. For example, the complex Δ-[Ru(p-cymene)(4,4'-dimethylbipyridine)Cl]₂ was used to catalyze the reduction of butyrophenone, achieving 100% enantiomeric excess.

Iridium complexes with hydroxyl-substituted bipyridine ligands have shown pH-dependent activity in transfer hydrogenation, though the 4,4'-dimethyl analogue serves as a benchmark for comparison. researchgate.net Similarly, rhodium nanoparticles stabilized by imidazolium-functionalized bipyridine ligands have been used for the biphasic hydrogenation of arenes. nih.gov Copper complexes with dmbpy have also been investigated for the catalytic hydrogenation of aldehydes. wikipedia.org

The table below presents selected examples of hydrogenation reactions catalyzed by dmbpy-based complexes.

Table 2: Catalytic Performance in Hydrogenation and Transfer Hydrogenation Reactions

Catalyst Substrate Reaction Type Product Key Findings Reference
Δ-[Ru(p-cymene)(dmbpy)Cl]₂ Butyrophenone Asymmetric Transfer Hydrogenation 1-Phenylbutanol 100% ee
[RuCl₂(NNN)(dmbpy)]Cl Various ketones Transfer Hydrogenation Secondary alcohols Rate depends on NNN and ancillary ligands researchgate.net
Rh nanoparticles/[BIHB]²⁺ Arenes Biphasic Hydrogenation Cycloalkanes Stabilizer enhances catalytic activity nih.gov

Oxidation, Reduction, and Oxygenation Catalysis

Ruthenium complexes featuring the this compound ligand are notable catalysts for oxidation reactions, particularly water oxidation. The complex [Ru(terpy)(Me₂bipy)Cl]⁺ (where terpy is terpyridine) has been investigated for homogeneous water oxidation using cerium(IV) as a sacrificial oxidant. amanote.com Studies revealed that its catalytic performance could be enhanced by using it in combination with redox mediators like [Ru(bipy)₃]²⁺. amanote.com In another approach, ruthenium complexes with dmbpy were immobilized on periodic mesoporous organosilica to create heterogeneous photocatalysts for water oxidation, achieving improved turnover numbers. rsc.org

Additionally, a polymeric oxide derived from [Ru(this compound)(Cl)₃(H₂O)] has been shown to catalyze chloride oxidation. nih.govnih.gov In the realm of bio-inspired catalysis, cyclometalated ruthenium(II) complexes, including those with dmbpy, act as efficient mediators in peroxidase-catalyzed oxidations, rapidly reacting with hydrogen peroxide. researchgate.netacs.org These complexes can significantly accelerate the oxidation of poor peroxidase substrates. researchgate.netacs.org

Polymerization and Oligomerization Catalysis

The this compound ligand is instrumental in forming copper complexes that catalyze Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique allowing for the synthesis of polymers with well-defined architectures.

A series of silyl-substituted bipyridine ligands, derived from this compound, were used to form copper(I) bromide complexes. rsc.org Specifically, the complex formed with 4,4'-bis(neophyldimethylsilylmethyl)-2-2'-bipyridine (dNEObipy) and CuBr was found to be an active catalyst for the ATRP of styrene, demonstrating molecular weight control comparable to other established ATRP systems. rsc.org The active copper(I) species in these ATRP solutions is suggested to be the 2-to-1 ligand-to-copper(I) cation, [(dNEObipy)₂Cu]⁺. rsc.org

While many studies focus on synthesizing oligomers that incorporate the dmbpy unit within their backbone, these primarily concern materials science applications rather than using the dmbpy complex as an external catalyst for oligomerization. eiu.edumdpi.com For example, oligo-1,10-bis(4′-methyl-2,2′-bipyridyl-4-yl)decane was prepared via the reaction of lithiated dmbpy with 1,8-dibromooctane. eiu.edu

Electrocatalysis Utilizing this compound Metal Complexes

Metal complexes based on this compound are prominent in the field of electrocatalysis, where they facilitate chemical reactions at an electrode surface. A significant area of this research is the reduction of carbon dioxide.

Carbon Dioxide Reduction Electrocatalysis

The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical goal for sustainable chemistry. Rhenium, manganese, ruthenium, and cobalt complexes with the this compound ligand have emerged as highly effective molecular electrocatalysts for CO₂ reduction.

Rhenium tricarbonyl complexes, such as [Re(dmbpy)(CO)₃Cl], are benchmark catalysts for the selective reduction of CO₂ to carbon monoxide (CO). Detailed mechanistic studies, including the direct detection of reaction intermediates, have been performed on these systems. Similarly, manganese and ruthenium complexes with dmbpy and pendant amine groups have been investigated, showing that the metal center dictates the reaction mechanism and product distribution, which can include CO, formic acid (HCOOH), and hydrogen (H₂). iastate.edu For example, a Re complex produced CO with a Faradaic efficiency (FE) over 50%, while the Ru analogue yielded CO with a similar FE, alongside smaller amounts of HCOOH. iastate.edu

A water-soluble cobalt complex with dmbpy ligands, [Co-dmbpy], has demonstrated unparalleled performance for CO₂ reduction in aqueous media. It selectively reduces CO₂ to CO with nearly 100% selectivity at a low potential of -0.80 V vs. NHE, highlighting its potential for sustainable catalytic systems that operate without organic solvents.

Molybdenum complexes of the type [Mo(η³-allyl)(CO)₂(dmbpy)(NCS)] have also been studied, revealing that the electrochemical reduction pathway is strongly controlled by the ligand's substituent effects.

The table below summarizes key findings for the electrocatalytic reduction of CO₂.

Table 3: Electrocatalytic CO₂ Reduction by this compound Metal Complexes

Catalyst Metal Product(s) Key Findings Reference
[Re(dmbpy)(CO)₃Cl] Rhenium CO Benchmark catalyst, key intermediates detected.
[Co-dmbpy] Cobalt CO ~100% selectivity in aqueous solution at low potential.
[Ru(dmbpy)(CO)₂Cl₂] derivative Ruthenium CO, HCOOH Product distribution depends on metal and conditions. iastate.edu
[MnBr(dmbpy)(CO)₃] derivative Manganese CO, HCOOH, H₂ Undergoes a direct two-electron reduction activation. iastate.edu
[Mo(η³-allyl)(CO)₂(dmbpy)(NCS)] Molybdenum CO Reduction path is controlled by ligand substitution.

Proton Reduction and Hydrogen Evolution Reaction Electrocatalysis

Complexes based on this compound have demonstrated significant efficacy in the electrocatalytic reduction of protons to generate hydrogen gas (H₂), a critical process for renewable energy technologies.

Rhodium complexes incorporating the dmb ligand, such as [RhIII(dmbpy)₂Cl₂]⁺, have been identified as efficient catalysts for the hydrogen evolution reaction (HER) in aqueous media. nih.gov The catalytic cycle is proposed to involve a two-electron reduction of the initial Rh(III) complex to a square-planar [RhI(dmbpy)₂]⁺ species. This reduced intermediate then reacts with protons to form a key Rh(III) hydride intermediate, [RhIII(dmbpy)₂(H)Cl]⁺, which subsequently releases H₂. nih.gov Detailed electrochemical studies in acetonitrile (B52724) have allowed for the successful generation and spectroscopic characterization of these low-valent rhodium(I) and rhodium(III) hydride species, confirming their role as the initial molecular species for hydrogen evolution. nih.gov The hydride intermediates are notably more difficult to reduce than the parent Rh(III) dichloro complexes. nih.gov

Similarly, cobalt complexes with dmb, such as [Ni(dmbpy)(mp)] (where mp = 2-hydroxythiophenol), have been investigated for their catalytic proton reduction capabilities through both photochemical and electrochemical methods. researchgate.net Furthermore, ruthenium polypyridine complexes featuring dmb have been explored as photosensitizers in homogeneous molecular systems for photocatalytic hydrogen evolution. rsc.org A ruthenium complex with two 2,2'-bipyridine (B1663995) ligands and one this compound ligand has shown potential to outperform the standard [Ru(bpy)₃]²⁺ photosensitizer, indicating the beneficial role of the dmb ligand in tuning the redox properties of the photosensitizer for improved efficiency. rsc.org

Oxygen Reduction and Oxygen Evolution Reaction Electrocatalysis

While less common than their application in proton reduction, complexes of this compound have also been explored in the context of oxygen reduction (ORR) and oxygen evolution reactions (OER), which are fundamental to technologies like fuel cells and metal-air batteries.

Iron-bipyridine based conjugated aerogels have been developed as catalysts for the oxygen reduction reaction. osti.gov By incorporating iron-bipyridine catalytic sites into the aerogel backbone, these materials function as both catalyst and support, leading to a high density and uniform distribution of active sites. Heat treatment of these aerogels results in Fe-doped carbon materials with enhanced electrocatalytic activity and electrical conductivity. The iron loading in these aerogels can be controlled by adjusting the bipyridine content during synthesis, which in turn influences the structure and catalytic performance for ORR in both acidic and alkaline media. osti.gov

In the realm of oxygen evolution, nickel(II) coordination polymers containing bispyridyl linkers have been shown to be efficient electrocatalysts for both hydrogen and oxygen evolution reactions. researchgate.net Additionally, heterogenized copper complexes within a metal-organic framework (MOF) have been studied for selective oxygenation reactions, highlighting the potential of immobilized bipyridine complexes in oxidation catalysis. nih.gov

Photocatalysis Driven by this compound Photoredox Catalysts

Complexes of this compound are prominent photoredox catalysts, capable of absorbing visible light and initiating electron transfer processes to drive a variety of chemical reactions. The enhanced electron-donating nature of the dmb ligand often leads to favorable photophysical and electrochemical properties in the resulting metal complexes.

Photoredox Organic Synthesis and Transformations

Ruthenium complexes containing the this compound ligand, such as [Ru(dmb)₃]²⁺, are utilized as photosensitizers in various organic transformations. acs.orgrsc.org These complexes can be excited by visible light to a long-lived triplet state, which can then engage in either oxidative or reductive quenching cycles to generate reactive intermediates. For instance, in a photocatalytic system for the reduction of CO₂ to formic acid, [Ru(dmb)₃]²⁺ acts as the redox photosensitizer, facilitating the conversion of the CO₂ reduction catalyst precursor, Mn(bpy)(CO)₃Br, into its active form. rsc.org

Solar Fuel Production and Renewable Energy Conversion

The generation of solar fuels, such as hydrogen from water splitting or carbon-based fuels from CO₂ reduction, is a key area where this compound complexes play a crucial role. These complexes often serve as the light-harvesting component in multicomponent photocatalytic systems.

In the context of CO₂ reduction, rhenium complexes of the type [Re(dmb)(CO)₃Cl] have been investigated. nih.gov Upon photoexcitation, these complexes can initiate the reduction of CO₂ to CO. Mechanistic studies have identified a CO₂-bridged bimetallic intermediate, [(CO)₃(dmb)Re-CO(O)-Re(dmb)(CO)₃], as a key species in the photocatalytic cycle. mdpi.com Furthermore, manganese-based catalysts, when used in conjunction with a [Ru(dmb)₃]²⁺ photosensitizer, have shown the ability to reduce CO₂ to a mixture of formic acid and CO. rsc.org

Mechanistic Investigations of Catalytic Cycles Involving this compound Systems

Understanding the detailed mechanisms of catalytic cycles is paramount for the rational design of more efficient catalysts. Various spectroscopic and computational techniques have been employed to elucidate the reaction pathways involving this compound complexes.

For the electrocatalytic reduction of CO₂ by manganese and rhenium bipyridyl complexes, density functional theory (DFT) calculations have been instrumental in mapping out the energy profiles of the reaction pathways. acs.org These studies have revealed how the nature of the metal center significantly influences the catalytic mechanism and product selectivity. For instance, with a manganese complex, the formation of formate (B1220265) (HCOO⁻) is kinetically and thermodynamically favored, whereas for the analogous rhenium complex, the pathway leading to carbon monoxide (CO) is more accessible. acs.org

In the case of ruthenium-based CO₂ reduction catalysts, such as trans(Cl)-[Ru(dmb)(CO)₂Cl₂], transient infrared (IR) spectroscopy and spectroelectrochemistry have been used to observe the activation pathway of the catalyst. acs.orgnih.gov These studies have revealed a complex series of events including electron transfer, ligand substitution, and rearrangement of the complex on timescales ranging from nanoseconds to milliseconds. nih.gov The position of the methyl groups on the bipyridine ligand (e.g., 4,4'-, 5,5'-, or 6,6'-dimethyl) has been shown to significantly affect the electrochemical properties and catalytic activities, with the 6,6'-dimethyl isomer being the most selective for CO production due to steric hindrance that prevents catalyst dimerization. acs.org

For hydrogen evolution catalyzed by rhodium-dmb complexes, electrochemical and spectroscopic techniques have allowed for the direct observation and characterization of the key [RhI(dmbpy)₂]⁺ and [RhIII(dmbpy)₂(H)Cl]⁺ intermediates, providing concrete evidence for the proposed catalytic mechanism. nih.gov

Immobilization Strategies and Heterogenization of this compound Catalysts

Immobilizing homogeneous catalysts onto solid supports offers several advantages, including ease of separation, potential for reuse, and enhanced stability. Various strategies have been developed to heterogenize this compound-based catalysts.

One approach involves the use of periodic mesoporous organosilicas (PMOs) that incorporate bipyridine units directly into the framework. researchgate.netrsc.org These bipyridine-functionalized materials can then be metalated with iridium or ruthenium precursors to generate solid catalysts for C-H activation or water oxidation, respectively. researchgate.netrsc.org The well-defined and isolated active sites within the porous structure can lead to enhanced catalytic activity and durability compared to their homogeneous counterparts. rsc.org

Metal-organic frameworks (MOFs) also serve as excellent platforms for immobilizing bipyridine-based catalysts. iastate.edu For instance, palladium complexes of this compound have been incorporated into MOFs for Suzuki-Miyaura cross-coupling reactions. The steric and electronic properties of the bipyridine ligand within the MOF structure have been shown to significantly impact the catalytic activity. iastate.edu

Another strategy involves anchoring the molecular catalyst to a conductive support, such as carbon nanotubes (CNTs). acs.org A manganese bipyridine complex functionalized with a pyrene (B120774) unit has been immobilized on multi-walled carbon nanotubes (MWCNTs) for the electrocatalytic reduction of CO₂ in aqueous media. This immobilization allows the catalyst to operate in water and can influence the product selectivity between CO and formate depending on the catalyst loading. acs.org Similarly, heat treatment of a cobalt(II) tris(this compound) complex on Ketjenblack carbon has been shown to produce an effective and selective electrocatalyst for CO₂ reduction to CO. epa.gov

The table below summarizes some of the key findings for heterogenized this compound catalysts.

Catalyst SystemSupport/StrategyApplicationKey Findings
IrCp*-BPy-NTOrganosilica NanotubesC-H Oxidation & BorylationEnhanced activity and durability due to isolated active sites and fast transport. rsc.org
Ru(Me)-BPy-PMOPeriodic Mesoporous OrganosilicaWater OxidationTunable photochemical properties for efficient photocatalysis. researchgate.net
m-4,4'-Me₂bpy-MOF-PdCl₂Metal-Organic FrameworkSuzuki-Miyaura CouplingLigand sterics within the MOF influence catalytic activity. iastate.edu
Mn(bipyridine)-pyrene/CNTCarbon NanotubesCO₂ ReductionImmobilization enables catalysis in water; product selectivity depends on loading. acs.org
Co-dmbpy/KBKetjenblack CarbonCO₂ ReductionHeat treatment produces a highly active and selective catalyst for CO formation. epa.gov

Photophysical and Photochemical Investigations of 4,4 Dimethyl 2,2 Bipyridine Systems

Electronic Structure, Absorption Properties, and Excited State Dynamics of 4,4'-Dimethyl-2,2'-bipyridine

The electronic structure of this compound is characterized by π and π* orbitals localized on the bipyridine ring, as well as σ orbitals associated with the C-H and C-C bonds. The methyl groups, being electron-donating, raise the energy of the π orbitals, which in turn affects the energy of the metal-to-ligand charge transfer (MLCT) excited states in its metal complexes. Theoretical calculations have shown that the molecule is planar and can be considered a diazonium salt. biosynth.com

In its metal complexes, such as those with ruthenium(II) or rhenium(I), the absorption spectrum is typically dominated by intense MLCT bands in the visible region. For instance, in [Re(MQ+)(CO)3(dmb)]2+ (where MQ+ is N-methyl-4,4'-bipyridinium), irradiation at 400 nm populates the Re→MQ+ MLCT excited state. nih.gov Similarly, osmium complexes like trans-(Cl)-[Os(dmbpy)(CO)2Cl2] exhibit pronounced photoluminescence in the visible region at room temperature. nih.gov The introduction of alkyl groups, such as in this compound, can cause a bathochromic (red) shift in the MLCT absorption maximum compared to complexes with unsubstituted bipyridine. scirp.org

Luminescence Properties of this compound Metal Complexes

Emission Quantum Yields, Radiative and Non-Radiative Decay Pathways

The emission quantum yield (Φem), a measure of the efficiency of the luminescence process, varies widely among different dmb complexes. For instance, a copper(I) complex, [Cu(dmbpy)2]+, where dmbpy is 4,4'-dimethyl-6,6'-diphenyl-2,2'-bipyridine, shows a relatively weak emission with a quantum yield of 2.7×10⁻⁴ in dichloromethane. researchgate.netresearchgate.net In contrast, some platinum(II) complexes with dmb exhibit very high quantum yields, approaching 0.99. researchgate.net

The emission quantum yield is determined by the competition between radiative decay (emission of a photon) and non-radiative decay pathways. Non-radiative decay can occur through various mechanisms, including vibrational relaxation and intersystem crossing to non-emissive states. In some ruthenium(II) complexes, the presence of sterically hindering ligands like dmb can lead to a significant decrease in emission quantum yields at room temperature compared to 77 K. oup.com The energy gap between the emissive ³MLCT state and a thermally accessible metal-centered (³MC) state plays a crucial role in the non-radiative decay rate. osti.gov

Thermally Activated Delayed Fluorescence (TADF) and Phosphorescence in this compound Derivatives

Phosphorescence, emission from a triplet excited state, is a common feature in many dmb complexes of heavy metals like ruthenium(II), iridium(III), and osmium(II). nih.govnih.govnih.gov For example, mixed-ligand ruthenium(II) complexes with dmb show strong emission from the triplet metal-to-ligand charge-transfer excited state. nih.gov Similarly, iridium(III) complexes containing dmb are also known to be phosphorescent. nih.gov

While direct evidence for Thermally Activated Delayed Fluorescence (TADF) in complexes solely containing the this compound ligand is not extensively reported in the provided results, the principles of TADF are relevant to the design of luminescent materials. TADF involves the reverse intersystem crossing from a triplet state to a singlet state, followed by fluorescence. This process is facilitated when the energy gap between the lowest singlet and triplet excited states is small.

Electroluminescence Mechanisms and Device Integration

The luminescence of dmb complexes can be harnessed in electroluminescent devices like OLEDs. In these devices, an emissive layer containing the dmb complex is placed between an anode and a cathode. researchgate.net When a voltage is applied, electrons and holes are injected into the emissive layer, where they recombine to form excitons on the dmb complex, which then decay radiatively to produce light.

Several dmb complexes have been investigated for OLED applications. A nickel(II) complex with dmb and isothiocyanate ligands has been shown to emit blue light and is considered a potential emissive layer for OLEDs. researchgate.netasianpubs.org Ytterbium(III) complexes with dmb have been used as the emitting layer in near-infrared (NIR) OLEDs, exhibiting electroluminescence at 980 nm. researchgate.net Ruthenium(II) complexes containing dmb have been used as red dopants in polymer-based single-layer electrophosphorescent devices, achieving high external quantum efficiencies. nih.gov The choice of the metal and other ligands in the complex allows for tuning of the emission color and device performance.

Energy Transfer Processes and Light-Harvesting Architectures Involving this compound Ligands

The this compound ligand plays a significant role in the construction of molecular systems capable of light harvesting and energy transfer. In these systems, a chromophore absorbs light energy and then transfers it to an acceptor molecule, often a catalytic center or another chromophore.

In multinuclear complexes, intramolecular energy transfer can occur between different metal centers or between a ligand-based chromophore and a metal center. For example, in a ruthenium(II) complex covalently linked to an anthracene (B1667546) moiety via a modified dmb ligand, excitation of the anthracene part leads to energy transfer to the ruthenium center. koreascience.kr Similarly, in ruthenium(II) complexes with multiple pyrenyl chromophores attached to dmb-type ligands, efficient singlet-singlet energy transfer from the pyrene (B120774) units to the ruthenium center is observed, resulting in sensitized MLCT emission. epa.gov

The efficiency of energy transfer depends on several factors, including the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. In a series of trinuclear CuRe₂(dmb) complexes, energy transfer from the excited Re(I) center to the Cu(II) center was found to be the dominant quenching pathway. nih.gov These studies demonstrate the potential of dmb-based systems in artificial photosynthesis and other applications requiring controlled energy flow.

Photoinduced Electron Transfer and Charge Separation in this compound Complexes

Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems, and dmb complexes are often designed to facilitate this process. In a typical PET reaction, a photoexcited molecule transfers an electron to an acceptor molecule, creating a charge-separated state.

The dmb ligand, with its electron-donating methyl groups, can influence the redox potentials of the metal complex and thereby affect the driving force for PET. In dye-sensitized solar cells (DSSCs), organometallic dyes containing dmb can lead to efficient light harvesting and improved charge transfer dynamics at the interface between the dye and a semiconductor like TiO₂. ossila.com The increased bridging ligand length in some dmb complexes can also promote greater electron-hole separation, reducing charge recombination. ossila.com

Studies on ruthenium(II) polypyridyl complexes with dmb have shown that they can undergo PET reactions with various quenchers, such as quinones. scirp.org The rate of these reactions is influenced by the steric and electronic properties of the ligands. scirp.org Furthermore, platinum(II) complexes with dmb have been shown to be quenched by electron acceptors like dialkylated bipyridinium cations, leading to the generation of hydrogen in the presence of a sacrificial electron donor and a catalyst. nih.gov These findings highlight the importance of dmb in designing systems for solar energy conversion and photocatalysis.

Time-Resolved and Steady-State Spectroscopic Methodologies for this compound Photophysics

The investigation into the photophysics of this compound systems employs a variety of spectroscopic techniques to probe excited-state dynamics, including energy and electron transfer processes. These methodologies allow for a detailed understanding of the electronic transitions and subsequent relaxation pathways that are fundamental to the application of these compounds in areas such as photocatalysis and optoelectronics.

Steady-state spectroscopic methods provide a time-averaged view of the photophysical properties. UV-Visible absorption spectroscopy is fundamental in characterizing the electronic transitions within dmb-containing molecules. For instance, in ruthenium(II) carbonyl complexes with dmb, the UV-Vis spectra reveal characteristic bands that are analyzed to understand the nature of the electronic states. hzdr.de Similarly, the electronic spectra of iron, ruthenium, and osmium complexes with 4,4'-dimethyl-2,2'-bipyridyl show intraligand transitions and metal-to-ligand charge-transfer (MLCT) bands. researchgate.net The positions of these bands are correlated with the bonding characteristics of the ligands and the metal ions. researchgate.net Photoluminescence spectroscopy, another key steady-state technique, provides insights into the emissive properties of these systems. For example, a Ni(II) complex with dmb was found to be a potential blue-light emitter based on its photoluminescence spectra. asianpubs.org

Time-resolved spectroscopic techniques are indispensable for monitoring the transient species and fast dynamics that occur upon photoexcitation. These methods can track the evolution of excited states on timescales ranging from femtoseconds to milliseconds.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for observing the initial steps of photoinduced processes. In studies of covalent organic frameworks (COFs) incorporating 2,2'-bipyridine (B1663995) units, fs-TA has been used to demonstrate efficient electron transfer from the COF to the metal complex. dtu.dk Similarly, time-resolved emission and transient absorption have been employed to determine the lifetime of the emitting MLCT state in copper-bis(4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine) complexes, which was found to be 34±1 ns in deoxygenated dichloromethane. researchgate.net

Time-resolved infrared (TRIR) spectroscopy provides structural information about the excited states by probing their vibrational modes. For example, ultrafast transient IR spectra have been used to study the high-spin state of iron(II)-polypyridine complexes, providing insights that are applicable to dmb systems. aip.org The combination of UV-Vis absorbance and Fourier transform infrared (FTIR) spectroscopies, coupled with multivariate curve resolution-alternating least squares (MCR-ALS) analysis, has been effectively used to elucidate the light-induced CO release from ruthenium(II) carbonyl complexes containing dmb. hzdr.de

Other time-resolved techniques such as time-resolved photoluminescence (TRPL) and pulse radiolysis are also utilized. TRPL spectroscopy complements fs-TA in exploring the excited-state dynamics of materials like the aforementioned COFs. dtu.dk The pulse-radiolysis technique has been instrumental in studying the redox and substitutional kinetics and thermodynamics of aqueous this compound systems. acs.org Furthermore, time-resolved X-ray absorption and ultraviolet circular dichroism have been applied to investigate the asymmetric conformation of the high-spin state of iron(II)-tris(4,4′-dimethyl-2,2′-bipyridine). aip.org

The data gathered from these diverse spectroscopic methodologies are often complemented by theoretical calculations, such as density functional theory (DFT), to provide a more complete picture of the photophysical and photochemical processes. hzdr.dersc.org

The following tables summarize some of the key research findings obtained through these spectroscopic investigations.

Table 1: Spectroscopic Data for Metal Complexes of this compound

Complex/System Spectroscopic Technique(s) Key Findings Reference(s)
[Ru(dmb)₃]²⁺ Luminescence and time-resolved absorption Determination of quenching constants for excited-state electron and triplet energy transfer processes. acs.org
Copper-bis(4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine) Time-resolved emission and transient absorption The lifetime of the emitting MLCT state is 34±1 ns. researchgate.net
Ni(II) complex with dmb and isothiocyanate ligands Photoluminescence spectroscopy Potential for blue light emission with CIE coordinates of (0.3009, 0.2942). asianpubs.org
Iron(II)-tris(4,4′-dimethyl-2,2′-bipyridine) Time-resolved X-ray absorption and ultraviolet circular dichroism Investigation of the asymmetric conformation of the high-spin state. aip.org
Ruthenium(II) carbonyl complexes with dmb UV-Vis absorbance and FTIR spectroscopies Elucidation of UV light-induced CO release. hzdr.de

Electrochemical Behavior and Applications of 4,4 Dimethyl 2,2 Bipyridine

Redox Potentials and Electrochemical Characteristics of Free 4,4'-Dimethyl-2,2'-bipyridine

The free this compound ligand exhibits electrochemical activity, although its redox processes are generally less facile compared to its metal complexes. The introduction of methyl groups onto the bipyridine framework has a noticeable effect on its electronic properties. These electron-donating groups increase the electron density on the pyridine (B92270) rings, making the ligand easier to oxidize and harder to reduce compared to the unsubstituted 2,2'-bipyridine (B1663995).

Cyclic voltammetry studies of polypyridine ligands, including this compound, have been conducted to understand their electrochemical behavior. The reduction of dmbpy typically involves the acceptance of electrons into its π* orbitals. Spectroelectrochemical investigations have shown that the one-electron reduction of bipyridine-type ligands forms radical anions with characteristic spectral features. While specific redox potential values for the free dmbpy ligand are not always the central focus of studies on its metal complexes, this fundamental electrochemical behavior underpins the properties of its coordination compounds.

Electrochemical Properties of this compound Metal Complexes and Their Derivatives

The coordination of this compound to a metal center significantly alters the electrochemical properties of both the ligand and the metal. The resulting complexes often exhibit a series of reversible one-electron redox processes, which can be centered on the metal or the ligand.

Iron Complexes: The electrochemical behavior of iron complexes with dmbpy has been investigated. For instance, the reduction of [Fe(dmbpy)₂Cl₂]⁺ leads to the formation of the iron(II) complex [Fe(dmbpy)₃]²⁺. The Fe(II)/Fe(III) redox couple in tris(this compound)iron(II) perchlorate (B79767) has been studied in acetonitrile (B52724), showing reversible oxidation.

Cobalt Complexes: Cobalt complexes of dmbpy have also been a subject of electrochemical studies. The electroreduction of tris(4,4'-dimethyl-2,2'-bipyridyl)cobalt(II) has been examined in various media, including solutions of anionic and cationic micelles. These studies revealed that the rates of electron transfer are influenced by the surrounding medium. A binuclear cobalt(III) complex with dmbpy, [Co₂(dmbpy)₄(thBu)]²⁺, undergoes two reversible one-electron oxidations at the bridging ligand. The redox couples for a Co(4,4'-di-Me-bpy)₂₂ complex have been identified as Co(III)/Co(II) and Co(II)/Co(I), followed by a ligand-based reduction.

Rhodium Complexes: Rhodium complexes containing dmbpy are notable for their catalytic activity in hydrogen evolution. The complex [Rh(dmbpy)₂Cl₂]⁺ undergoes a two-electron reduction to form the active catalytic species [Rh(dmbpy)₂]⁺. Detailed electrochemical investigations in acetonitrile have allowed for the characterization of the low-valent [Rh(dmbpy)₂]⁺ and the hydride intermediate [Rh(dmbpy)₂(H)Cl]⁺.

Tungsten Complexes: The electrochemical properties of tungsten-cyanide complexes with dmbpy have been reported. The complex (PPh₄)₂[W(CN)₆(4,4'-Mebpy)] exhibits a reversible redox potential at a significantly lower value compared to its analogue with unsubstituted bipyridine, a consequence of the electron-donating methyl groups.

Osmium Complexes: Osmium complexes with dmbpy have been synthesized and characterized for their potential use as electron transfer mediators in biosensors. The redox potentials of these complexes can be tuned by the choice of ligands, with dmbpy contributing to lowering the potential. The cyclic voltammogram of [Os(4,4'-dimethyl-2,2'bipyridine)₂Cl₂]²⁺/³⁺ shows a well-defined redox couple.

Nickel Complexes: The electroreduction of [Ni(Mebpy)₃]²⁺ (where Mebpy is this compound) in dimethylformamide proceeds through two sequential one-electron reductions at closely spaced potentials.

Electrochemical Data for this compound Metal Complexes
ComplexRedox CoupleE₁/₂ (V vs. reference)Solvent/ElectrolyteReference
[Co₂(dmbpy)₄(thBu)]²⁺Oxidation 10.074 vs. Fc/Fc⁺Not specified
[Co₂(dmbpy)₄(thBu)]²⁺Oxidation 20.236 vs. Fc/Fc⁺Not specified
(PPh₄)₂[W(CN)₆(4,4'-Mebpy)]W(V)/W(IV)0.179 vs. Ag/AgClDMSO / (Bu₄N)PF₆
[OsCl(Him)(dmbpy)₂]²⁺/⁺Os(III)/Os(II)-0.006 vs. Ag/AgCl0.1 M Phosphate buffer (pH 7.0)
[Ni(Mebpy)₃]²⁺Ni(II)/Ni(I)-1.06 vs. Ag/AgClDimethylformamide
[Ni(Mebpy)₃]²⁺Ni(I)/Ni(0)-1.15 vs. Ag/AgClDimethylformamide

Electrogenerated Chemiluminescence (ECL) Phenomena Involving this compound Systems

Electrogenerated chemiluminescence (ECL) is a process where light is produced from excited species generated at the surface of an electrode. Ruthenium(II) complexes with bipyridine-type ligands are benchmark ECL emitters. The inclusion of this compound as a ligand can influence the ECL properties of these complexes.

The electron-donating methyl groups in dmbpy can enhance the ECL intensity. This is attributed to the increased electron density on the metal center, which can affect the energy levels of the orbitals involved in the ECL process. A series of novel ruthenium(II) complexes containing ligands such as 4,4'-dimethyl-2,2'-bipyridyl have been synthesized and examined as ECL materials.

In bimetallic ruthenium complexes, where two ruthenium centers are bridged by a ligand, the ECL efficiency can be significantly enhanced compared to their monometallic counterparts. For example, the ECL of a bimetallic complex with a 1,4-bis(4'-methyl-2,2'-bipyridin-4-yl)benzene bridging ligand was found to be 2-3 times more efficient than that of the standard [Ru(bpy)₃]²⁺. The ECL spectra of these complexes are typically the same as their photoluminescence spectra, indicating that the same metal-to-ligand charge-transfer (MLCT) excited states are responsible for the emission.

Studies on homologous sets of BODIPY-appended bipyridine derivatives, including those derived from this compound, have shown that the ECL spectra are similar to their fluorescence profiles. This indicates that the fundamental phot

Supramolecular Chemistry and Materials Science Applications Involving 4,4 Dimethyl 2,2 Bipyridine

Self-Assembly of 4,4'-Dimethyl-2,2'-bipyridine-Based Supramolecular Architectures

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures, known as self-assembly, is a cornerstone of supramolecular chemistry. This compound is a key player in this field, facilitating the formation of a wide array of intricate architectures.

Metallosupramolecular Cages, Helices, and Frameworks

The coordination of this compound to metal ions is a powerful strategy for constructing discrete, three-dimensional structures such as cages and helices, as well as extended one-, two-, or three-dimensional frameworks. The geometry of the resulting architecture is influenced by the coordination preference of the metal ion, the stoichiometry of the reactants, and the reaction conditions.

For instance, the reaction of this compound with various metal salts can lead to the formation of fascinating structures. Research has shown that the interdigitation of the dmbp rings on neighboring molecular species is a common feature, leading to layered supramolecular architectures with distances between the rings in the range of 3.4-3.7 Å. researchgate.net This demonstrates the role of π-π stacking interactions in directing the self-assembly process.

Hydrogen-Bonded and Pi-Stacked Assemblies

Beyond metal coordination, hydrogen bonding and π-π stacking are crucial non-covalent interactions that guide the self-assembly of this compound-containing systems. Hydrogen bonding plays a significant role in the recognition and enforcement of molecular organization in the solid state. researchgate.net

Integration of this compound into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of this compound as a co-ligand in MOFs can influence their structure, dimensionality, and functional properties.

In a series of manganese(II)-based MOFs, the use of different chelating N-donor ligands, including this compound, led to a decrease in the framework dimensionality and the nuclearity of the secondary building units for bulkier ligands. mdpi.comnih.gov For example, the reaction with 2,2'-bithiophene-5,5'-dicarboxylate and this compound resulted in the formation of [Mn(btdc)(4,4'-dmbpy)]. mdpi.comnih.gov Furthermore, this compound has been utilized in the development of photocatalytic MOFs for CO2 reduction. A manganese bipyridine complex incorporated into a robust zirconium-based MOF, in conjunction with a photosensitizer like [Ru(dmb)3]2+ (where dmb = this compound), efficiently catalyzed the reduction of CO2 to formate (B1220265). nih.gov

Polymeric Materials and Coordination Polymers Incorporating this compound Moieties

Coordination polymers are extended structures formed by the linking of metal ions with organic ligands. The related 4,4'-bipyridine (B149096) is a well-known linker for constructing a variety of coordination polymers with diverse topologies, including linear chains, zig-zag chains, and more complex three-dimensional networks. ub.edursc.org While direct examples for this compound are less common as a primary bridging ligand due to its chelating nature, it is frequently used as a terminal or ancillary ligand in coordination polymers.

In a study involving copper(II) coordination polymers, the incorporation of 4,4'-bipyridine resulted in one-dimensional zig-zag and linear polymeric chains. ub.edu The introduction of methyl groups in the 4,4'-positions can influence the solubility and reduce aggregation in polymeric materials. Furthermore, 4,4'-disubstituted-2,2'-bipyridines have been shown to exhibit photochromic behavior in polymeric systems, suggesting potential applications in photoswitchable materials. nih.gov

Luminescent Materials and OLED Emitters Derived from this compound Complexes

Complexes of this compound with various transition metals, particularly ruthenium(II), iridium(III), and platinum(II), often exhibit interesting photophysical properties, making them suitable for applications in luminescent materials and Organic Light-Emitting Diodes (OLEDs). The electron-donating methyl groups on the bipyridine ligand can influence the energy of the metal-to-ligand charge transfer (MLCT) excited states, thereby tuning the emission color and efficiency.

A nickel(II) complex, diisothiocyanatobis(this compound)nickel(II), has been investigated for its potential as a blue-light emitting material in OLEDs. researchgate.net Its photoluminescence spectra and calculated CIE coordinates suggested the possibility of blue emission. researchgate.net Similarly, lanthanide complexes incorporating this compound have been synthesized and studied for their near-infrared (NIR) electroluminescence in OLEDs. researchgate.net For instance, an ytterbium(III) complex was used as the emitting layer in a NIR-OLED, exhibiting electroluminescence at 980 nm. researchgate.net

Complex/MaterialApplicationKey Finding
[Mn(btdc)(4,4'-dmbpy)]MOFFormation of a specific MOF structure influenced by the dmbp ligand. mdpi.comnih.gov
Mn-complex in Zr-MOF with [Ru(dmb)3]2+Photocatalysis (CO2 reduction)Efficiently catalyzes the reduction of CO2 to formate under visible light. nih.gov
Diisothiocyanatobis(dmbpy)nickel(II)OLED EmitterPotential for blue light emission in OLED devices. researchgate.net
[Yb(btfa)3(4,4'-dmbpy)]NIR-OLED EmitterExhibits near-infrared electroluminescence at 980 nm. researchgate.net

Chemo- and Biosensing Materials Utilizing this compound Ligands

The ability of this compound to form stable complexes with metal ions is also exploited in the design of chemo- and biosensors. The interaction of a target analyte with the metal center or the ligand itself can lead to a detectable change in a physical property, such as fluorescence or an electrochemical signal.

Ruthenium(II) complexes containing this compound have been used as luminescent probes for the detection of cyanide ions. rsc.org The interaction of cyanide with the complex leads to a change in its luminescence properties, allowing for sensitive detection.

In the realm of biosensors, osmium polymers containing this compound have been employed to "wire" enzymes to electrode surfaces for the detection of biologically relevant molecules. For example, an osmium polymer, [Os(this compound)2poly(N-vinylimidazole)10Cl]+, has been used to immobilize peroxidases for the development of hydrogen peroxide biosensors. lu.selu.se This polymer facilitates efficient electron transfer between the enzyme and the electrode. Similarly, this type of osmium polymer has been used to wire FAD-dependent glucose dehydrogenases for the construction of glucose biosensors. nih.gov The use of this compound in these systems can help to lower the redox potential required for the electrochemical reaction. nih.gov

Sensor TypeAnalyteKey Component
ChemosensorCyanideRuthenium(II) complex with this compound rsc.org
BiosensorHydrogen PeroxideOsmium polymer with this compound and peroxidases lu.selu.se
BiosensorGlucoseOsmium polymer with this compound and FAD-dependent glucose dehydrogenases nih.gov

Optoelectronic Devices and Energy Storage Systems Employing this compound Derivatives

Derivatives of this compound (dmbpy) are integral to the advancement of optoelectronic devices and energy storage systems due to their versatile coordination chemistry and favorable electronic properties. The methyl groups on the bipyridine frame enhance the electron-donating nature compared to the unsubstituted 2,2'-bipyridine (B1663995), influencing the photophysical and electrochemical characteristics of their metal complexes. This has led to their extensive use in devices such as dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and emerging energy storage solutions.

The application of this compound derivatives extends to light-emitting technologies. Complexes involving this ligand are explored for use in OLEDs and electrochemiluminescence (ECL) systems. ossila.comresearchgate.net The electron-donating methyl groups can enhance the ECL intensity of the resulting materials. ossila.com For instance, nickel(II) complexes incorporating dmbpy and isothiocyanate ligands have been synthesized and characterized for their potential application as emissive layers in OLEDs, with studies indicating the possibility of blue light emission. researchgate.netasianpubs.org Similarly, ytterbium(III) complexes with dmbpy have been successfully used as the emitting layer in near-infrared (NIR) OLEDs, demonstrating electroluminescence at 980 nm. researchgate.net Iridium(III) complexes with dmbpy derivatives have also been developed as phosphors for OLEDs. mdpi.com

Beyond light conversion and emission, dmbpy derivatives are finding roles in energy storage. Bipyridine-based dicationic salts have been investigated as solid-solid phase-change materials for thermal energy storage, a critical area for applications like industrial waste heat recovery. acs.org Furthermore, the electrochemical properties of dmbpy complexes are being harnessed in the development of advanced batteries and sensors. chemimpex.comresearchgate.net The redox activity of metal complexes containing the dmbpy ligand is a key feature in these applications. iieta.org For example, osmium complexes with dmbpy have been studied for their electrochemical behavior, which is relevant for creating redox mediators in biosensors. researchgate.netrsc.org

Table 1: Performance of Optoelectronic Devices Featuring this compound Derivatives

Device Type Complex/Material Key Finding Reference
Dye-Sensitized Solar Cell (DSSC) Ruthenium(II) complexes with dmbpy Increased electron-hole separation and reduced charge recombination, leading to improved device efficiency. ossila.com
Dye-Sensitized Solar Cell (DSSC) [Ru(SCN)₂(dmbpy)(DMSO)₂] Showed promising photovoltaic efficiency compared to other synthesized ruthenium complexes. rajpub.com
Organic Light-Emitting Diode (OLED) Nickel(II) complex with dmbpy and isothiocyanate Exhibited potential for blue light emission with a measured band gap of 2.18 eV. researchgate.netasianpubs.org
Near-Infrared OLED (NIR-OLED) [Yb(btfa)₃(4,4′-dmbpy)] Used as an emitting layer, showing NIR electroluminescence at 980 nm. researchgate.net
Perovskite Nanocrystals (PNCs) CsPbBr₃ with 2,2′-bipyridine-4,4′-dicarboxylic acid ligand The ligand, synthesized from dmbpy, enhanced photoluminescence quantum yield and stability. rsc.org

Table 2: Electrochemical and Photophysical Properties of this compound Complexes

Complex Property Investigated Observation Reference
[Os(dmbpy)(CO)₂X₂] (X = Cl, Br, I) Photoluminescence Displayed pronounced photoluminescence properties compared to ruthenium analogues. rsc.org
[Ir(ppy)₂L]PF₆ (L = dmbpy derivative) Photoluminescence Exhibited yellow photoluminescence with a solvent-dependent quantum yield. mdpi.com
4,4'-bipyridine-based dicationic salts Thermal Energy Storage Showed solid-solid phase transitions suitable for thermal energy storage applications. acs.org
Charge transfer complex of 4,4'-bipyridine with benzoquinone Electrochemical Characteristics The electrode reaction pathway and electrochemical parameters were determined using cyclic voltammetry. iieta.org

Computational and Theoretical Studies of 4,4 Dimethyl 2,2 Bipyridine and Its Derivatives

Density Functional Theory (DFT) Investigations of 4,4'-Dimethyl-2,2'-bipyridine Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method for examining the electronic structure of this compound and its complexes. researchgate.netresearchgate.net DFT calculations allow for the determination of key electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. tandfonline.comyoutube.com A larger gap generally corresponds to greater stability. youtube.com

In complexes of dmbpy, the HOMO is often localized on the metal center, while the LUMO is typically centered on the π* orbitals of the bipyridine ligand. nih.gov This distribution is fundamental to the metal-to-ligand charge-transfer (MLCT) transitions that are characteristic of many dmbpy complexes and are crucial for their photophysical and photochemical properties. nih.govnih.gov DFT studies have been successfully used to calculate and interpret the electronic absorption spectra of these complexes, correlating theoretical predictions with experimental observations. nih.govhzdr.de For instance, time-dependent DFT (TD-DFT) calculations have been employed to accurately predict the absorption maxima and to assign the nature of the electronic transitions, such as MLCT or ligand-centered π-π* transitions. nih.govhzdr.denih.gov

Furthermore, DFT calculations can elucidate the effects of substituents on the electronic structure. The introduction of electron-donating or electron-withdrawing groups on the bipyridine rings can significantly alter the HOMO and LUMO energy levels, thereby tuning the photophysical and redox properties of the resulting complexes. sciencepublishinggroup.com For example, studies on Re(I) tricarbonyl complexes with substituted bipyridine ligands have shown that electron-withdrawing groups lead to a red shift in the absorption and emission spectra, while electron-donating groups cause a blue shift. sciencepublishinggroup.com

Table 1: Representative DFT-Calculated Electronic Properties of dmbpy and its Complexes

Compound/ComplexHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Primary Transition Character
This compoundData not availableData not availableData not availableπ-π*
[Ru(dmbpy)₃]²⁺Data not availableData not availableData not availableMLCT
[Cu(dmbpy)(acac)]⁺Data not availableData not availableData not availableMLCT
[Re(dmbpy)(CO)₃Cl]Data not availableData not availableData not availableMLCT

Note: Specific energy values are highly dependent on the computational method, basis set, and solvent model used. The table provides a qualitative representation based on general findings.

Ab Initio and Post-Hartree-Fock Calculations on this compound Complexes

While DFT is a widely used method, ab initio and post-Hartree-Fock calculations provide alternative and sometimes more accurate approaches for studying the electronic structure of dmbpy complexes, particularly for excited states and systems where electron correlation is critical. researchgate.netacs.org These methods, such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF), are computationally more demanding but can offer a higher level of theory.

Post-Hartree-Fock methods are particularly valuable for studying excited state properties and photophysical processes. For instance, they can be used to construct potential energy surfaces of excited states, providing insights into the mechanisms of fluorescence and phosphorescence. While less common than DFT for routine calculations on large dmbpy complexes due to computational cost, these high-level calculations are crucial for benchmarking and for systems where DFT may not be sufficiently accurate.

Molecular Dynamics Simulations and Conformation Analysis of this compound Systems

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational landscape of this compound and its complexes over time. nih.gov These simulations are particularly useful for understanding how these molecules behave in solution and how they interact with their environment.

In the context of catalysis and molecular recognition, MD simulations can be used to study the binding of dmbpy-containing complexes to substrates or biological macromolecules. nih.govnih.gov For example, simulations can reveal the preferred binding modes and the key intermolecular interactions that stabilize the complex. This information is invaluable for the rational design of new catalysts and therapeutic agents. Furthermore, MD simulations have been used to investigate the formation of supramolecular assemblies, such as hydrogen-bonded dimers of Re(I) dmbpy complexes, which can influence their catalytic activity in CO₂ reduction. nih.gov

Theoretical Modeling of Photophysical Processes and Charge Transfer in this compound Compounds

The rich photophysical properties of dmbpy complexes, particularly their luminescence and photo-induced electron transfer capabilities, have been extensively studied using theoretical models. nih.govacs.org Time-dependent DFT (TD-DFT) is a cornerstone of these investigations, allowing for the calculation of excited-state energies, transition dipole moments, and oscillator strengths, which are directly related to experimental absorption and emission spectra. nih.govhzdr.deacs.org

Theoretical models can elucidate the nature of the excited states involved in photophysical processes. nih.gov For many transition metal complexes of dmbpy, the lowest energy excited state is a triplet metal-to-ligand charge transfer (³MLCT) state. nih.gov Computational modeling can determine the geometry and electronic structure of this excited state, which is often distorted relative to the ground state. These distortions play a crucial role in the rates of radiative and non-radiative decay, thus influencing the luminescence quantum yield and lifetime. acs.org

Charge transfer processes are at the heart of the functionality of many dmbpy-based systems, from dye-sensitized solar cells to photocatalysis. aip.orgresearchgate.net Theoretical calculations can map out the pathways for charge separation and recombination. For instance, in donor-acceptor systems containing a dmbpy complex, computational studies can determine the driving force for electron transfer and estimate the electronic coupling between the donor and acceptor moieties. aip.org These calculations are essential for understanding and predicting the efficiency of charge transfer processes. Studies on ruthenium complexes, for example, have used computational methods to investigate interligand electron transfer, which is a key step in the function of these complexes in dye-sensitized solar cells. osti.gov

Table 2: Key Photophysical Parameters of dmbpy Complexes from Theoretical Studies

ComplexExcitation TypeEmission TypeCalculated Emission Wavelength (nm)Key Findings from Theoretical Modeling
[Ru(dmbpy)₃]²⁺MLCTPhosphorescence~600-650³MLCT is the lowest excited state, geometry distortion upon excitation. acs.org
[Cu(dmphen)(dmbpy)]⁺MLCTFluorescenceData not availableFlattened ¹MLCT structure due to Jahn-Teller effect. acs.org
[Re(dmbpy)(CO)₃Cl]MLCTPhosphorescenceData not availableSubstituent effects on emission energy can be predicted. sciencepublishinggroup.com

Note: Emission wavelengths are approximate and depend on the specific computational method and environment.

Computational Exploration of Reaction Mechanisms and Catalytic Pathways in this compound Chemistry

Computational chemistry is a powerful tool for unraveling the complex reaction mechanisms and catalytic cycles involving this compound complexes. acs.orgnih.govscispace.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles for proposed reaction pathways. acs.org This allows for the identification of the most favorable mechanism and the rate-determining step.

A significant area of research has been the use of dmbpy complexes in catalytic CO₂ reduction. acs.orgnih.gov DFT calculations have been instrumental in elucidating the multi-step mechanism, which often involves the formation of key intermediates such as metal-hydride species and carboxylate adducts. acs.orgnih.gov For example, studies on Rhenium and Manganese tricarbonyl complexes with dmbpy have proposed detailed catalytic cycles, including the role of the dmbpy ligand in stabilizing different oxidation states of the metal and in mediating proton and electron transfer steps. acs.orgnih.gov

Computational studies have also been applied to understand the catalytic activity of dmbpy complexes in other transformations, such as water oxidation and organic synthesis. aip.orgresearchgate.net For instance, in the context of photocatalytic hydrogen evolution, DFT calculations have been used to analyze the stability and reactivity of various rhodium-dmbpy intermediates and to determine the most likely pathway for H₂ production. rsc.org These theoretical insights are crucial for the rational design of more efficient and selective catalysts. worldscientific.comchemrxiv.org

Advanced Research Directions and Future Perspectives on 4,4 Dimethyl 2,2 Bipyridine

Emerging Applications of 4,4'-Dimethyl-2,2'-bipyridine in Novel Technologies

This compound is a cornerstone in the development of various cutting-edge technologies, primarily owing to its function as a bidentate ligand that forms stable complexes with a wide array of transition metals. These complexes exhibit unique photophysical and electrochemical properties that are being harnessed in several fields.

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of metal complexes containing dmbpy make them promising candidates for use in OLEDs. For instance, a nickel(II) complex with dmbpy and isothiocyanate ligands has been investigated for its potential as an emissive layer in OLED devices. asianpubs.org This complex was found to be a potential blue light emitter and possessed high thermal stability. asianpubs.org Similarly, iridium(III) complexes with dmbpy derivatives are being explored for their tunable phosphorescence in light-emitting applications.

Catalysis: The electron-donating nature of the methyl groups in dmbpy influences the electronic properties of the metal center in its complexes, making them effective catalysts. These complexes are utilized in various catalytic processes, including photocatalytic CO2 reduction. For example, a manganese(I) complex incorporated into a metal-organic framework (MOF) with a photosensitizer containing dmbpy has been shown to efficiently catalyze the reduction of CO2 to formate (B1220265). nih.gov Furthermore, dmbpy is employed as a ligand in nickel-catalyzed cross-coupling reactions, demonstrating its utility in synthetic organic chemistry. nih.gov

Electrochemiluminescence (ECL): Complexes of dmbpy are also used in the fabrication of electrochemiluminescence materials. The donor ability of dmbpy as an α-diimine ligand can enhance the ECL intensity. ossila.com

TechnologyRole of this compoundKey Findings
Dye-Sensitized Solar Cells (DSSCs) Ligand in sensitizer (B1316253) dyes and electrolytesIncreases electron-hole separation, reduces charge recombination, and enhances efficiency. ossila.cominorgchemres.org
Organic Light-Emitting Diodes (OLEDs) Ligand in emissive metal complexesEnables tunable phosphorescence and provides high thermal stability. asianpubs.org
Catalysis Ligand in metal catalystsFacilitates photocatalytic CO2 reduction and cross-coupling reactions. nih.govnih.gov
Electrochemiluminescence (ECL) Ligand in ECL materialsEnhances ECL intensity. ossila.com

Addressing Current Challenges and Identifying Future Opportunities in this compound Research

Despite its successes, research on this compound faces several challenges that also present opportunities for future investigations.

A primary challenge lies in fine-tuning the electronic and steric properties of dmbpy-based complexes to optimize their performance in specific applications. For instance, in DSSCs, while dmbpy can enhance efficiency, further improvements are needed to compete with traditional silicon-based solar cells. acs.org Future research could focus on synthesizing new dmbpy derivatives with different substituents to systematically study their effects on device performance. researchgate.net

Another challenge is the solubility and stability of dmbpy complexes in various environments. For applications in biological systems or aqueous media, modifying the ligand to improve solubility is crucial. This can be addressed by introducing polar functional groups onto the bipyridine backbone.

The exploration of dmbpy in photocatalysis presents significant opportunities. While its use in CO2 reduction is promising, understanding the intricate mechanisms of these catalytic cycles is essential for designing more efficient and selective catalysts. acs.org Time-resolved spectroscopic techniques can provide valuable insights into the reaction intermediates and pathways. acs.org

Furthermore, the synthesis of dmbpy itself can be improved. While methods like the palladium-catalyzed coupling of 4-methylpyridine (B42270) exist, developing more sustainable and cost-effective synthetic routes remains a key objective. researchgate.net

Research AreaCurrent ChallengeFuture Opportunity
Device Performance Optimizing efficiency of DSSCs and OLEDs. acs.orgSynthesis of novel dmbpy derivatives with tailored electronic and steric properties. researchgate.net
Solubility and Stability Limited solubility of some complexes in aqueous media. Introduction of polar functional groups to enhance solubility for biological applications.
Photocatalysis Elucidating complex reaction mechanisms. acs.orgUtilizing advanced spectroscopic techniques to design more efficient and selective catalysts. acs.org
Synthesis Developing more sustainable and economical synthetic methods. researchgate.netExploration of novel catalytic systems for the synthesis of dmbpy.

Synergistic Integration of this compound with Other Functional Materials

The integration of this compound with other functional materials offers a powerful strategy to create hybrid systems with enhanced properties and functionalities.

Metal-Organic Frameworks (MOFs): Incorporating dmbpy as a chelating ligand into MOFs is a burgeoning area of research. These dmbpy-containing MOFs can exhibit interesting properties for gas adsorption and separation. For example, a manganese-based MOF with dmbpy has been synthesized and its structure and properties were found to be influenced by the bipyridyl derivative. mdpi.comnih.gov The integration of dmbpy-based molecular catalysts into robust MOFs has also been shown to be an effective strategy for photocatalytic CO2 reduction. nih.gov

Nanomaterials: The functionalization of nanomaterials, such as titanium dioxide (TiO2) nanoparticles, with dmbpy-containing dyes is fundamental to the operation of DSSCs. ossila.comacs.org The interaction at the TiO2-dye interface is critical for efficient charge transfer. ossila.com Future work could explore the synergistic effects of combining dmbpy complexes with other types of nanomaterials, such as quantum dots or carbon nanotubes, to develop novel photonic and electronic devices.

Polymers: Dmbpy can be incorporated into polymer chains to create functional macromolecules. researchgate.net These materials can have applications in areas such as catalysis and materials science. tcichemicals.com For instance, dmbpy is used as a ligand in atom transfer radical polymerization (ATRP), a controlled polymerization technique. tcichemicals.com

Potential for Novel this compound-Derived Architectures and Functional Systems

The versatility of this compound as a building block opens up possibilities for the design and synthesis of novel molecular architectures and functional systems.

Supramolecular Assemblies: The ability of dmbpy to coordinate with metal ions makes it an excellent component for constructing complex supramolecular structures. researchgate.net By using dmbpy as a ligand, researchers can create multinuclear metal complexes, such as dinuclear or tetranuclear ruthenium complexes, with specific photophysical properties. acs.org These assemblies can be designed to study intramolecular energy and electron transfer processes.

Push-Pull Systems: Dmbpy can be functionalized to create "push-pull" ligands, where electron-donating and electron-withdrawing groups are strategically placed on the bipyridine framework. researchgate.net This allows for the tuning of the electronic properties of the resulting metal complexes, which is important for applications in nonlinear optics and molecular electronics.

Chiral Architectures: The synthesis of chiral derivatives of dmbpy is an area with significant potential. Chiral dmbpy ligands can be used in asymmetric catalysis to produce enantiomerically pure compounds, which is of great importance in the pharmaceutical industry.

The continued exploration of this compound and its derivatives promises to yield a wealth of new scientific knowledge and technological advancements. Its adaptability as a ligand ensures its place at the forefront of research in coordination chemistry, materials science, and catalysis for the foreseeable future.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4'-Dimethyl-2,2'-bipyridine, and how can yields be optimized?

  • Methodological Answer : The compound can be synthesized via catalytic coupling of 4-methylpyridine using Pd/C under specific conditions, achieving structural confirmation via 1H NMR, GC-MS, and elemental analysis . For derivatives like 4,4'-dicarboxy-2,2'-bipyridine, oxidation of the methyl precursor is critical. Traditional KMnO4 oxidation yields <40%, but switching to dichromate acid increases yields to 85% by optimizing reaction time and temperature .

Q. What characterization techniques are essential for confirming the structure of this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • 1H NMR : To identify methyl proton environments and aromatic ring symmetry.
  • X-ray crystallography : For resolving coordination geometry in metal complexes (e.g., tetrahedral Zn(II) structures) .
  • Elemental analysis : To verify purity and stoichiometry .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for skin/eye irritation (Category 2) and respiratory protection. Use fume hoods, wear nitrile gloves, and employ emergency eye wash stations. Avoid dust formation during synthesis or handling .

Advanced Research Questions

Q. How do steric and electronic effects of this compound influence the stability and reactivity of its metal complexes?

  • Methodological Answer : Methyl groups at the 4,4'-positions introduce steric hindrance, stabilizing octahedral geometries in Ru(II) or Ir(III) complexes. Electronically, the methyl groups donate electron density, raising the ligand’s π*-orbital energy, which red-shifts absorption spectra and enhances photoluminescence quantum yields in Ir(III) complexes . Compare with 6,6'-dimethyl derivatives, where steric effects dominate, distorting coordination symmetry .

Q. When designing Ru(II) or Ir(III) complexes with this compound, how does ligand substitution impact photophysical and electrochemical properties?

  • Methodological Answer : Substituting methyl groups alters redox potentials and excited-state lifetimes. For example, [IrCl2(dmb)2]+ (dmb = this compound) exhibits a 0.2 V anodic shift in oxidation potential compared to unsubstituted bipyridine complexes due to electron-donating methyl groups. Time-resolved spectroscopy can quantify changes in triplet-state lifetimes for optoelectronic applications .

Q. How can researchers address contradictions in reported synthesis yields of 4,4'-dicarboxy-2,2'-bipyridine from its methyl precursor?

  • Methodological Answer : Discrepancies arise from oxidation methods. While KMnO4 in acidic media gives low yields (<40%), dichromate acid under reflux improves efficiency (85%) by minimizing over-oxidation. Validate purity via HPLC and monitor reaction progress using TLC with UV detection .

Q. In catalytic applications, how does methyl substitution at the 4,4'-positions of bipyridine affect electron transfer processes compared to unsubstituted bipyridine?

  • Methodological Answer : Methyl groups enhance electron density at the metal center, accelerating reductive electron transfer in photocatalytic cycles (e.g., dye-sensitized solar cells). Cyclic voltammetry shows a 150 mV cathodic shift in reduction potentials for methyl-substituted complexes, favoring charge separation .

Q. What strategies are effective in tuning the solubility and crystallinity of this compound-based metal-organic frameworks (MOFs)?

  • Methodological Answer : Introduce polar substituents (e.g., carboxylate esters) at the methyl groups to improve aqueous solubility. For crystallinity, employ slow diffusion techniques during MOF synthesis, as demonstrated in dinuclear Cu(II) complexes with this compound bridging ligands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.